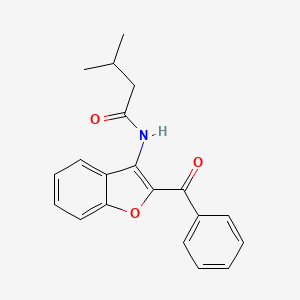![molecular formula C20H19N5OS B11573244 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B11573244.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide is a complex organic compound that belongs to the class of triazolothiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and hydrazine derivatives, to form the triazolothiadiazole ring.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Coupling with 4-Methylbenzamide: The final step involves the coupling of the triazolothiadiazole intermediate with 4-methylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a precursor in various industrial processes.
作用机制
The mechanism of action of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
5-Chloro-N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-2-methoxybenzamide: This compound has a similar structure but with a chloro and methoxy substituent, which may alter its biological activity and properties.
Other Triazolothiadiazole Derivatives: Various derivatives with different substituents on the triazolothiadiazole core can be compared to highlight the unique properties of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide.
Uniqueness
The uniqueness of N-(5-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylphenyl)-4-methylbenzamide lies in its specific substituents and the resulting biological activities
属性
分子式 |
C20H19N5OS |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H19N5OS/c1-4-17-22-23-20-25(17)24-19(27-20)15-10-7-13(3)16(11-15)21-18(26)14-8-5-12(2)6-9-14/h5-11H,4H2,1-3H3,(H,21,26) |
InChI 键 |
VHWMWCVJUGKTBJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11573171.png)
![4,6-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B11573172.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11573174.png)
![N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573190.png)
![1-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B11573203.png)
![1-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11573210.png)
![N-(3-Acetylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11573215.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573221.png)
![N-(4-bromo-2-methylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573222.png)
![1-(2-fluorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11573233.png)
![3-(2-Methoxyphenyl)-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11573237.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B11573248.png)
